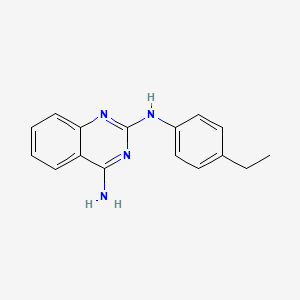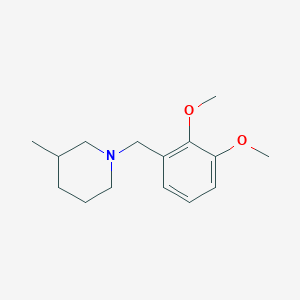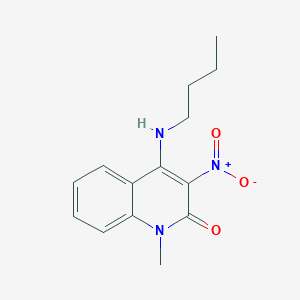
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine, also known as EKI-785, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to target a specific signaling pathway involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Mechanism of Action
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine works by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. This results in the downregulation of downstream signaling pathways that are involved in cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to induce the degradation of EGFR, further reducing its activity and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of EGFR signaling pathways, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a promising candidate for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its specificity for the EGFR signaling pathway, which makes it a promising candidate for the development of targeted cancer therapies. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in the treatment of some types of cancer.
Future Directions
There are a number of potential future directions for the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine and its potential therapeutic applications. These include:
1. Further preclinical studies to evaluate the efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in a variety of cancer types.
2. Development of new formulations of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine to improve its pharmacokinetic properties and increase its potency.
3. Combination studies with other targeted therapies to evaluate the potential for synergistic effects.
4. Clinical trials to evaluate the safety and efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in cancer patients.
5. Development of biomarkers to identify patients who are most likely to benefit from treatment with N~2~-(4-ethylphenyl)-2,4-quinazolinediamine.
Overall, the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine represents an exciting area of research with the potential to lead to the development of new targeted cancer therapies.
Synthesis Methods
The synthesis of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde and 2-nitrobenzaldehyde to form the corresponding nitroalcohol. This intermediate is then reduced to the amine using a hydrogenation catalyst, followed by a reaction with phosgene to form the quinazoline ring system. The final step involves the selective substitution of the 4-ethylphenyl group with an amino group to produce the desired compound.
Scientific Research Applications
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is known to be dysregulated in many types of cancer. By blocking this pathway, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-N-(4-ethylphenyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-11-7-9-12(10-8-11)18-16-19-14-6-4-3-5-13(14)15(17)20-16/h3-10H,2H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMTDSQBFGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide](/img/structure/B4940613.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B4940626.png)

![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![2-methoxy-4-methyl-1-[2-(2-nitrophenoxy)ethoxy]benzene](/img/structure/B4940644.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)

![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
